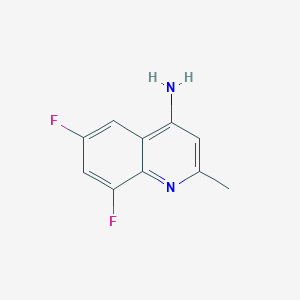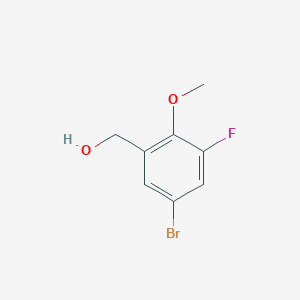
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is a halogenated aromatic alcohol that contains bromine, fluorine, and a methoxy group attached to a phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated aromatic compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”.
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the need for enantiomeric purity. For example, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is a 7-step procedure starting from a ketone precursor and involves the resolution of a diastereomeric acid by crystallization to achieve high enantiomeric purity . This suggests that the synthesis of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” could also involve multiple steps and may require careful control of stereochemistry if enantiomeric purity is desired.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be determined using techniques such as X-ray crystallography. For instance, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed using this method, providing detailed information about the crystal system and cell dimensions . This implies that a similar approach could be used to determine the molecular structure of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”, which would be crucial for understanding its reactivity and physical properties.
Chemical Reactions Analysis
Halogenated aromatic alcohols can undergo various chemical reactions, including palladium-catalyzed transformations. The synthesis of fluorenones from bis(2-bromophenyl)methanols via a palladium-catalyzed method indicates that “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” might also be amenable to similar catalytic processes, potentially leading to the formation of complex polycyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. For example, the presence of halogen atoms can significantly affect the compound's density, melting point, and reactivity. The crystallographic data provided for a related compound can give an indication of what to expect for “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”, such as its potential crystal structure and density. However, specific properties like solubility, boiling point, and reactivity with other chemicals would need to be empirically determined for a comprehensive analysis.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Pharmaceutical Research
Synthesis of Novel Compounds
Studies have highlighted the utility of halogenated and methoxy-substituted phenyl methanols in synthesizing diverse organic compounds. For example, fluorinated masked o-benzoquinones have been prepared through the oxidation of 4-fluoro-2-methoxyphenol, showcasing the compound's relevance in generating new fluorinated building blocks for synthetic chemistry (Patrick et al., 2004).
Chiral Intermediate Synthesis
The compound serves as a precursor in the synthesis of chiral intermediates, such as in the enantioselective microbial reduction of substituted acetophenones to produce (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, a process showcasing its application in asymmetric synthesis and potential pharmaceutical applications (Patel et al., 2004).
Material Science and Polymer Research
- Copolymer Synthesis: The molecule has been used in the synthesis of novel copolymers, where halogen and methoxy substituents play a critical role in defining the properties of the resulting materials. For instance, novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been prepared and copolymerized with styrene, indicating its utility in developing new polymeric materials with potential applications in various industries (Kharas et al., 2016).
Antioxidant and Biological Activities
- Antioxidant Properties: The structural motif of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol is found in compounds isolated from marine algae, which have demonstrated significant antioxidant activities. These studies highlight the potential of halogenated and methoxy-substituted phenyl methanols in discovering new natural antioxidants with applications in food preservation and pharmaceuticals (Li et al., 2011).
Environmental and Decontamination Studies
- Decontamination Research: The kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates, including compounds related to (5-Bromo-3-fluoro-2-methoxyphenyl)methanol, have been studied for potential methodologies in the decontamination of toxic byproducts of VX hydrolysis, demonstrating its relevance in environmental science and safety applications (Dhar et al., 2011).
Zukünftige Richtungen
“(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is used as a building block in the synthesis of various pharmaceuticals and other organic compounds. A related compound, 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene, is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
(5-bromo-3-fluoro-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMACJKTPMUUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628957 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
CAS RN |
470668-69-0 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

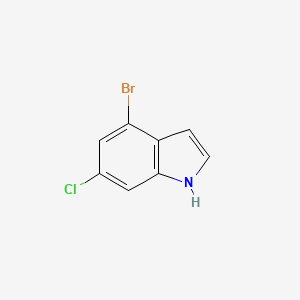
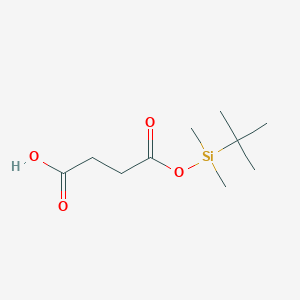
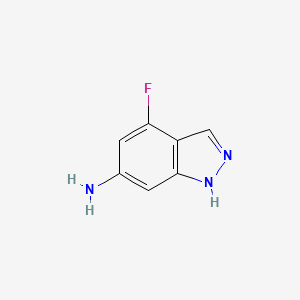
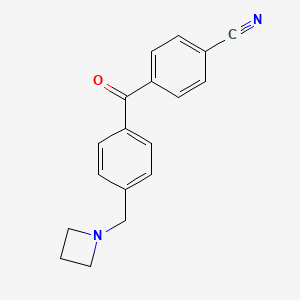
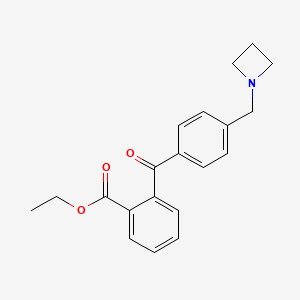
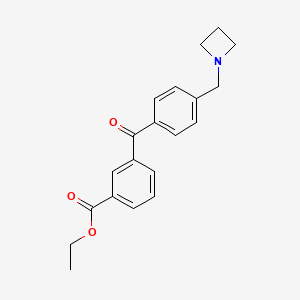
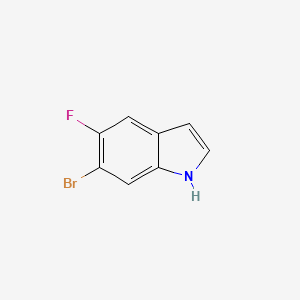
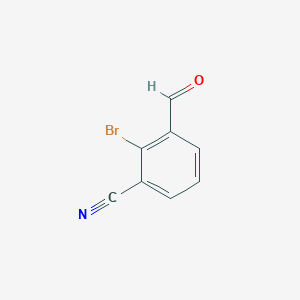
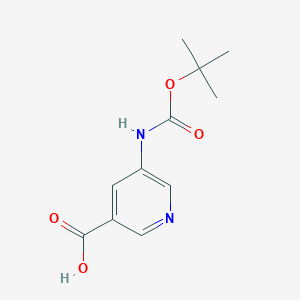
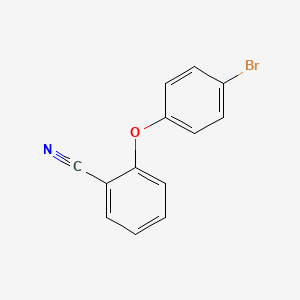
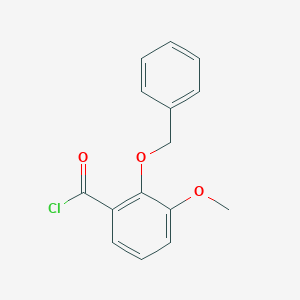
![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)
